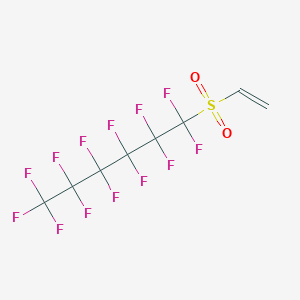
Hexane, 1-(ethenylsulfonyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexane, 1-(ethenylsulfonyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- is a fluorinated organic compound with a unique structure that combines a hexane backbone with multiple fluorine atoms and an ethenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexane, 1-(ethenylsulfonyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- typically involves multiple steps. One common method includes the fluorination of a hexane derivative followed by the introduction of the ethenylsulfonyl group. The reaction conditions often require the use of specialized reagents and catalysts to achieve the desired product with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using fluorine gas or other fluorinating agents
Chemical Reactions Analysis
Types of Reactions
Hexane, 1-(ethenylsulfonyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethenylsulfonyl group to other functional groups, such as thiols.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium iodide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms of the compound.
Scientific Research Applications
Hexane, 1-(ethenylsulfonyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: Its unique structure makes it a candidate for studying fluorine’s effects on biological systems.
Industry: Used in the production of specialized materials with unique properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which Hexane, 1-(ethenylsulfonyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- exerts its effects involves interactions with molecular targets through its fluorinated and sulfonyl groups. These interactions can influence various pathways, including enzyme inhibition and receptor binding, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Hexane: A simpler alkane with no fluorine or sulfonyl groups.
Perfluorohexane: A fully fluorinated hexane without the ethenylsulfonyl group.
Hexane-1-sulfonyl fluoride: Contains a sulfonyl fluoride group instead of the ethenylsulfonyl group.
Uniqueness
Hexane, 1-(ethenylsulfonyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- is unique due to its combination of extensive fluorination and the presence of an ethenylsulfonyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where high stability and reactivity are required.
Properties
CAS No. |
680187-86-4 |
|---|---|
Molecular Formula |
C8H3F13O2S |
Molecular Weight |
410.15 g/mol |
IUPAC Name |
1-ethenylsulfonyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane |
InChI |
InChI=1S/C8H3F13O2S/c1-2-24(22,23)8(20,21)6(15,16)4(11,12)3(9,10)5(13,14)7(17,18)19/h2H,1H2 |
InChI Key |
BOZXIZKQQHQMML-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


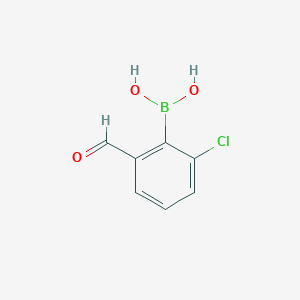
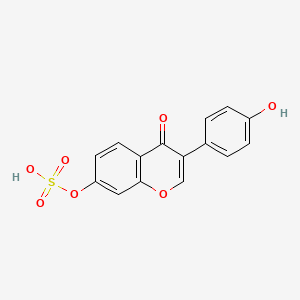
![1,1'-[Disulfanediylbis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B12516879.png)
![5-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12516888.png)

![2-(2-Cyclopropyl-2-oxoethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one;hydrochloride](/img/structure/B12516898.png)
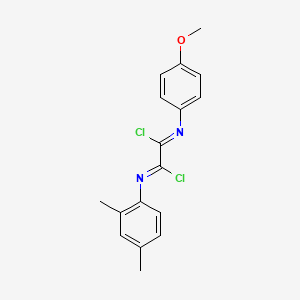
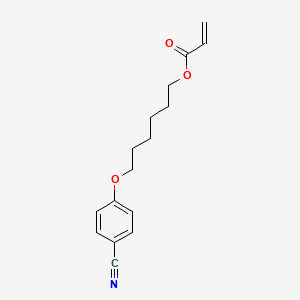
![2-[8-Hydroxy-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B12516909.png)
dimethylsilane](/img/structure/B12516925.png)

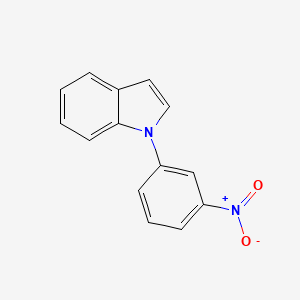
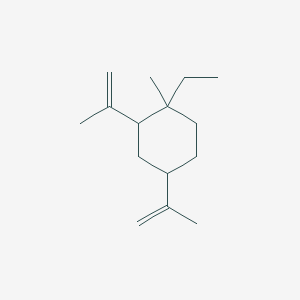
![6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(3,5-dimethylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide dihydrochloride](/img/structure/B12516955.png)
